1-(3-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one

Description

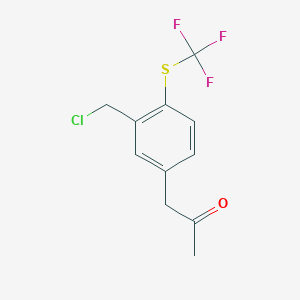

1-(3-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is a substituted acetophenone derivative featuring a chloromethyl (-CH₂Cl) group at the 3-position and a trifluoromethylthio (-SCF₃) group at the 4-position of the phenyl ring. The molecular formula is C₁₁H₁₀ClF₃OS, with a molecular weight of 294.71 g/mol (calculated). The chloromethyl group provides a reactive site for nucleophilic substitution, while the electron-withdrawing trifluoromethylthio group enhances the compound's lipophilicity and metabolic stability .

Properties

Molecular Formula |

C11H10ClF3OS |

|---|---|

Molecular Weight |

282.71 g/mol |

IUPAC Name |

1-[3-(chloromethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H10ClF3OS/c1-7(16)4-8-2-3-10(9(5-8)6-12)17-11(13,14)15/h2-3,5H,4,6H2,1H3 |

InChI Key |

JVUXHNCBGBMCJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)SC(F)(F)F)CCl |

Origin of Product |

United States |

Preparation Methods

Thiolation: Introducing the Trifluoromethylthio Group

The trifluoromethylthio (-SCF₃) group is typically introduced via electrophilic aromatic substitution. A proven method involves reacting a phenylacetone precursor with trifluoromethylthiolating agents such as N-trifluoromethylthiosaccharin or the novel reagent trifluoromethyl thianthrenium triflate (TT-CF₃⁺OTf⁻). The latter, developed recently, operates under mild conditions (25–30°C) and avoids the need for strong Lewis acids, achieving yields of 70–85%.

Key Reaction Conditions :

- Reagent : TT-CF₃⁺OTf⁻ (1.2 equiv)

- Solvent : Dichloromethane (DCM)

- Catalyst : None required

- Temperature : Ambient (25°C)

Traditional methods using N-trifluoromethylthiosaccharin require Lewis acids like BF₃·Et₂O and temperatures below 0°C to suppress side reactions, yielding 65–75%.

Chloromethylation: Friedel-Crafts Alkylation

The chloromethyl (-CH₂Cl) group is installed via Friedel-Crafts alkylation using chloromethyl methyl ether (MCl) in the presence of AlCl₃. This step is highly sensitive to stoichiometry:

Optimized Parameters :

- MCl : 1.5 equiv

- Catalyst : AlCl₃ (0.1 equiv)

- Solvent : Anhydrous DCM

- Temperature : 25–30°C

- Yield : 70–85%

Excess MCl ensures complete substitution at the meta position, while AlCl₃ enhances electrophilicity. Competing para-substitution is minimized by steric hindrance from the pre-existing trifluoromethylthio group.

Order of Functionalization

The sequence of thiolation and chloromethylation is critical. Introducing the trifluoromethylthio group first leverages its strong electron-withdrawing effect to direct chloromethylation to the meta position. Reversing the order results in erratic substitution patterns and reduced yields (<50%).

Reaction Optimization Strategies

Catalytic Systems and Their Impact

Lewis acids like AlCl₃ and BF₃·Et₂O remain staples for Friedel-Crafts and electrophilic substitution reactions. However, the advent of TT-CF₃⁺OTf⁻ eliminates the need for such catalysts in the thiolation step, reducing side product formation.

Comparative Catalyst Performance :

| Step | Catalyst | Yield (%) | Byproducts (%) |

|---|---|---|---|

| Thiolation | BF₃·Et₂O | 65–75 | 15–20 |

| Thiolation | TT-CF₃⁺OTf⁻ | 70–85 | 5–10 |

| Chloromethylation | AlCl₃ | 70–85 | 10–15 |

Temperature and Solvent Effects

Low temperatures (-10 to 0°C) are critical in traditional thiolation to prevent over-sulfenylation. In contrast, TT-CF₃⁺OTf⁻ permits room-temperature reactions, simplifying process control. Polar aprotic solvents (e.g., DCM, THF) enhance electrophilic reactivity, while nonpolar solvents like hexane lead to incomplete conversions.

Stoichiometric Considerations

MCl excess (1.5 equiv) ensures complete chloromethylation, but higher equivalents (>2.0) provoke dimerization. Similarly, TT-CF₃⁺OTf⁻ at 1.2 equiv balances cost and efficiency.

Advanced Trifluoromethylation Techniques

Traditional Reagents vs. TT-CF₃⁺OTf⁻

Traditional reagents like N-trifluoromethylthiosaccharin require stringent conditions but remain cost-effective for small-scale synthesis. TT-CF₃⁺OTf⁻, though more expensive, offers scalability and compatibility with sensitive substrates.

Reagent Comparison :

| Parameter | N-Trifluoromethylthiosaccharin | TT-CF₃⁺OTf⁻ |

|---|---|---|

| Cost (per gram) | $50–$60 | $120–$150 |

| Reaction Time | 12–24 hours | 2–4 hours |

| Functional Tolerance | Moderate | High |

Purification and Isolation Methods

Column Chromatography

Silica gel chromatography (hexane/EtOAc gradient) remains the gold standard, achieving >95% purity. The compound’s moderate polarity (logP ≈ 2.8) facilitates separation from unreacted precursors.

Recrystallization

Ethanol or ethanol/water mixtures (9:1) yield crystalline product with 98–99% purity. Slow cooling (0.5°C/min) minimizes occluded impurities.

Industrial-Scale Production Considerations

Scalability Challenges

Batch reactors are preferred for thiolation and chloromethylation steps due to exothermicity. Continuous-flow systems are being explored for TT-CF₃⁺OTf⁻-mediated reactions to enhance throughput.

Chemical Reactions Analysis

1-(3-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

While comprehensive data tables and case studies for the applications of "1-(3-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one" are not available in the search results, the following information can be provided:

1-(3-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound with the molecular formula and a molecular weight of approximately 282.71 g/mol. It contains a chloromethyl group and a trifluoromethylthio group attached to a phenyl ring. The presence of these functional groups gives it unique properties and reactivity, making it potentially useful in medicinal chemistry and materials science.

Potential Applications

- Drug Discovery Research suggests that 1-(3-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one has notable biological activities and can interact with various molecular targets, potentially modulating enzyme activities or receptor functions. Because of these interactions, this compound could serve as a lead in the development of new therapeutic agents.

- Modulator of Biochemical Pathways Studies on the interactions of 1-(3-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one with biological systems have shown its potential as a modulator of biochemical pathways. The interactions may involve binding to enzymes or receptors, influencing their activity and leading to observable biological effects.

- Synthesis The synthesis of 1-(3-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps starting from readily available precursors. Industrial production often employs continuous flow reactors for optimized yields and purity, as well as advanced purification techniques to isolate the final product effectively.

Mechanism of Action

The mechanism of action of 1-(3-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The propan-2-one moiety can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: Chloromethyl vs. Bromomethyl: Bromine’s larger size () may reduce reaction rates in SN2 mechanisms compared to chlorine. However, brominated analogs are often preferred in cross-coupling reactions . -SCF₃ vs. -SCH₃: The trifluoromethylthio group (-SCF₃) significantly increases lipophilicity (logP ~3.5) compared to methylthio (-SCH₃, logP ~1.2), enhancing membrane permeability and bioavailability . -OCF₃ vs.

Reactivity :

Applications :

Biological Activity

1-(3-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound with significant potential in biological research and pharmaceutical applications. Characterized by its unique structure, which includes a chloromethyl group and a trifluoromethylthio group, this compound exhibits various biological activities that warrant detailed exploration.

- Molecular Formula : C11H10ClF3OS

- Molecular Weight : 282.71 g/mol

- Structural Features :

- Chloromethyl Group : Enhances reactivity and allows for covalent bonding with nucleophilic sites on proteins.

- Trifluoromethylthio Group : Increases lipophilicity, potentially improving bioavailability and interaction with biological membranes.

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(3-Chlorophenyl)propan-2-one | Chlorophenyl group | Simpler structure, less reactivity |

| 4-(Trifluoromethylthio)acetophenone | Trifluoromethylthio group | Different positioning affects reactivity |

| 1-(4-Chlorophenyl)propan-2-one | Chlorophenyl group | Lacks trifluoromethylthio enhancement |

This table illustrates how the unique combination of functional groups in this compound contributes to its distinctive reactivity and potential applications.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The chloromethyl group facilitates the formation of covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. The trifluoromethylthio group enhances the compound's interaction with lipid membranes, which may improve its pharmacokinetic properties.

Research Findings

- Enzymatic Inhibition : Studies indicate that compounds similar to this compound can inhibit enzymatic activity by forming covalent bonds with active sites on proteins. This property is crucial for drug design, particularly in targeting specific enzymes involved in disease processes .

- Bioavailability : The lipophilicity introduced by the trifluoromethylthio group is significant for enhancing the bioavailability of the compound. Enhanced interaction with biological membranes facilitates better absorption and distribution within biological systems .

- Therapeutic Potential : The compound's unique structural features make it a promising candidate for further exploration in drug development, particularly in fields such as oncology and infectious diseases. Its ability to modulate enzyme activities suggests potential applications as a therapeutic agent .

Case Study 1: Enzymatic Activity Modulation

A study investigated the effects of structurally similar compounds on phytoene desaturase (PDS), an enzyme critical for carotenoid biosynthesis in plants. The findings indicated that certain derivatives exhibited significant inhibitory activity against PDS, suggesting that modifications similar to those found in this compound could enhance biological efficacy .

Case Study 2: Anticancer Activity

Research has shown that compounds containing chloromethyl and trifluoromethylthio groups exhibit anticancer properties through mechanisms involving DNA alkylation and subsequent cell cycle arrest. The ability of these compounds to form reactive intermediates capable of interacting with nucleic acids positions them as potential chemotherapeutic agents .

Q & A

Q. What synthetic routes are recommended for preparing 1-(3-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one, and how can reaction conditions be optimized?

The compound can be synthesized via Claisen-Schmidt condensation, where substituted acetophenones react with aldehydes under basic conditions. Key parameters include:

- Solvent selection : Ethanol or aqueous ethanol mixtures are preferred for solubility and reaction efficiency .

- Base choice : Aqueous NaOH (10–20%) at room temperature facilitates enolate formation and ketone-aldehyde coupling .

- Temperature control : Maintaining 25–30°C minimizes side reactions (e.g., over-alkylation) .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A multi-technique approach is critical:

- 1D NMR (¹H, ¹³C-APT) : Assigns proton environments (e.g., chloromethyl at δ 4.5–5.0 ppm) and carbon types (carbonyl at ~200 ppm) .

- FT-IR : Confirms ketone (C=O stretch at ~1700 cm⁻¹) and trifluoromethylthio (C-S-CF₃ vibrations at 700–750 cm⁻¹) .

- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 296.03 for C₁₁H₉ClF₃OS) .

Advanced Research Questions

Q. How do the chloromethyl and trifluoromethylthio groups influence the compound’s reactivity and electronic properties?

The chloromethyl group acts as a strong electron-withdrawing substituent, polarizing the aromatic ring and increasing electrophilicity at the para position. The trifluoromethylthio group (-SCF₃) enhances lipophilicity and metabolic stability while introducing steric bulk, which can hinder nucleophilic attack. Computational studies (DFT) suggest these groups synergistically lower the LUMO energy, favoring electrophilic aromatic substitution reactions .

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting or IR peaks) be resolved during characterization?

- Cross-verification : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity .

- X-ray crystallography : Resolves ambiguities in molecular geometry (e.g., dihedral angles between substituents) .

- Control experiments : Compare spectra with structurally similar compounds (e.g., 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone) to identify artifact peaks .

Q. What computational methods are suitable for predicting this compound’s interactions in biological or material systems?

- Density Functional Theory (DFT) : Models electronic properties (HOMO/LUMO gaps) and electrostatic potential surfaces to predict binding affinities .

- Molecular docking : Screens against protein targets (e.g., enzymes with hydrophobic active sites) using software like AutoDock Vina .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Low solubility : Use mixed solvents (e.g., dichloromethane/hexane) for slow evaporation.

- Polymorphism : Screen multiple crystallization conditions (temperature, solvent ratios) to isolate stable polymorphs .

- Crystal defects : Annealing at 50–60°C improves lattice ordering .

Q. How can stability studies be designed to assess degradation under varying conditions?

- Accelerated degradation : Expose the compound to UV light, elevated temperatures (40–60°C), and variable pH (2–12) to identify labile groups (e.g., hydrolysis of chloromethyl) .

- Analytical monitoring : Track degradation via HPLC-MS and quantify byproducts (e.g., trifluoromethanesulfonic acid) .

Q. How should structure-activity relationship (SAR) studies be structured to evaluate biological activity?

- Substituent variation : Synthesize analogs with modified substituents (e.g., replacing -SCF₃ with -SCH₃ or -SO₂CF₃) to assess impact on activity .

- Bioassays : Test against target systems (e.g., microbial growth inhibition or enzyme inhibition assays) with IC₅₀/EC₅₀ calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.